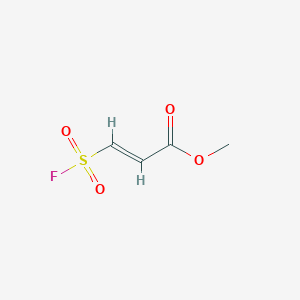

methyl (2E)-3-sulfoprop-2-enoate, E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2E)-3-sulfoprop-2-enoate, E is a chemical compound with the molecular formula C4H6O5S. It is a salt of a sulfonate ester and is commonly used in scientific research applications. This compound is known for its ability to act as a strong nucleophile and has been used in various biochemical and physiological studies.

科学的研究の応用

Biological Activities and Molecular Docking Studies Methyl (2E)-3-sulfoprop-2-enoate derivatives have been extensively studied for their biological activities. For instance, a derivative named methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido] methyl}-3- phenylprop-2-enoate (MFMSPE) has been analyzed for its potential antibacterial activity. Molecular docking studies were conducted to understand its interaction with antibacterial proteins, highlighting its potential in microbial inhibition (Vetrivelan, 2018).

Synthetic Methodologies and Chemical Transformations The compound has been a focus in synthetic organic chemistry. A notable synthesis approach involves the conversion of methyl 3-aryl-3-hydroxy-2-methylenepropanoates into methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates through a one-pot process. This showcases its utility in creating complex organic structures (Basavaiah, Padmaja, & Satyanarayana, 2000).

Potential Antimicrobial Agent and Drug-Likeness Properties Research on methyl (2E)-3-sulfoprop-2-enoate derivatives includes their antimicrobial properties and drug-likeness. An example is a study on a novel derivative showing potential as an antimicrobial agent and inhibitor of penicillin-binding protein, alongside predictions of its drug-likeness and ADMET properties (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Photochemical and Sensitized Oxidation Applications The compound also finds application in photochemical reactions. For example, a study detailed the photosensitized oxidation of furans leading to the synthesis of functionalized methyl cis-4-oxoalk-2-enoates, highlighting its use in photochemically driven synthetic processes (Iesce, Cermola, Piazza, Scarpati, & Graziano, 1995).

Applications in Synthesis of Heterocyclic Systems Its versatility extends to the synthesis of heterocyclic systems, as demonstrated by research on methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, derived from methyl (2E)-3-sulfoprop-2-enoate. These compounds serve as synthons for creating diverse polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Exploration in Nonlinear Optical Materials Methyl (2E)-3-sulfoprop-2-enoate derivatives have been explored for their nonlinear optical (NLO) properties. These studies involve computational approaches to predict their propensity for NLO activity, adding to their potential applications in materials science (Murugavel, Velan, Kannan, & Bakthadoss, 2017).

Investigations in Molecular Structure and Spectroscopy Extensive structural and spectroscopic analysis of methyl (2E)-3-sulfoprop-2-enoate derivatives has been carried out. This includes X-ray diffraction, FT-IR, NMR, and DFT studies to understand their molecular structure, electronic properties, and vibrational spectra, crucial for chemical and pharmaceutical applications (Vetrivelan, 2019).

特性

IUPAC Name |

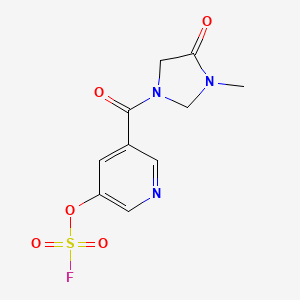

methyl (E)-3-fluorosulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDSVEHBHWPDFP-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)